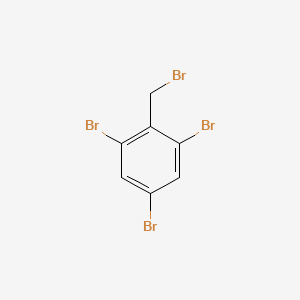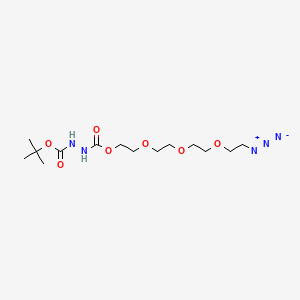
Azido-PEG4-formylhydrazine-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG4-formylhydrazine-Boc is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is a click chemistry reagent containing an Azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing Alkyne groups . It can also participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-formylhydrazine-Boc is synthesized through a series of chemical reactions involving the introduction of the Azide group and the Boc (tert-butoxycarbonyl) protecting group. The synthesis typically involves the following steps:
Formation of PEG4: The PEG4 (polyethylene glycol) chain is synthesized or obtained commercially.
Introduction of Azide Group: The Azide group is introduced through a reaction with sodium azide.
Formylation: The PEG4 chain is then formylated to introduce the formylhydrazine group.
Boc Protection: Finally, the Boc protecting group is added to protect the formylhydrazine group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-formylhydrazine-Boc undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the Azide group with an Alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the Azide group with strained Alkynes such as DBCO or BCN.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained Alkynes like DBCO or BCN.
Major Products Formed
CuAAC: Forms triazole-containing products.
SPAAC: Forms similar triazole-containing products but without the need for a copper catalyst.
Scientific Research Applications
Azido-PEG4-formylhydrazine-Boc has a wide range of applications in scientific research:
Mechanism of Action
Azido-PEG4-formylhydrazine-Boc exerts its effects through click chemistry reactions. The Azide group reacts with Alkyne groups to form stable triazole linkages. In the context of PROTACs, the compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-Boc: Similar in structure but lacks the formylhydrazine group.
Azido-PEG4-NHS: Contains an NHS ester group instead of the formylhydrazine group.
Uniqueness
Azido-PEG4-formylhydrazine-Boc is unique due to its combination of the Azide group, PEG4 chain, formylhydrazine group, and Boc protecting group. This combination allows it to participate in a wide range of click chemistry reactions and makes it particularly useful in the synthesis of PROTACs .
Properties
Molecular Formula |
C14H27N5O7 |
|---|---|
Molecular Weight |
377.39 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxycarbonylamino]carbamate |
InChI |
InChI=1S/C14H27N5O7/c1-14(2,3)26-13(21)18-17-12(20)25-11-10-24-9-8-23-7-6-22-5-4-16-19-15/h4-11H2,1-3H3,(H,17,20)(H,18,21) |
InChI Key |
OGJFAXLUGYVXKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)OCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


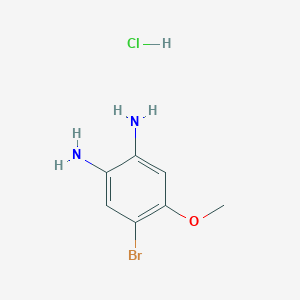

![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
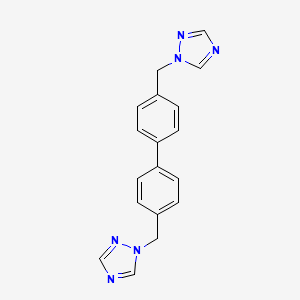

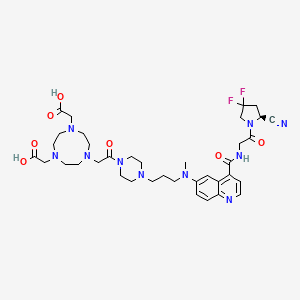

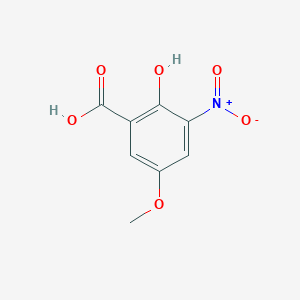
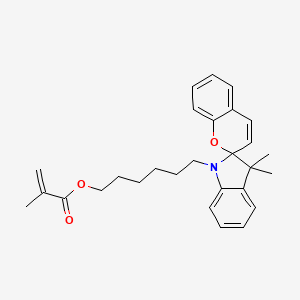
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)


